4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-ethoxyphenyl)amino)methyl)-2-thioxo-
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Overview
Description
4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-ethoxyphenyl)amino)methyl)-2-thioxo- is a heterocyclic compound that contains both pyrimidinone and thioxo groups. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-ethoxyphenyl)amino)methyl)-2-thioxo- typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of a pyrimidinone derivative with an amine and a thiocarbonyl compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may also be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-ethoxyphenyl)amino)methyl)-2-thioxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amino or ethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-ethoxyphenyl)amino)methyl)-2-thioxo- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-ethoxyphenyl)amino)methyl)-2-thioxo- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The thioxo group may play a crucial role in these interactions, potentially forming covalent bonds or participating in redox reactions.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: These compounds also contain sulfur and have similar applications in medicinal chemistry and material science.
Pyrimidine derivatives: Compounds with a pyrimidine ring structure share some chemical properties and biological activities with 4(1H)-Pyrimidinone derivatives.
Uniqueness
4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-ethoxyphenyl)amino)methyl)-2-thioxo- is unique due to the presence of both pyrimidinone and thioxo groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these groups.
Properties
CAS No. |
89665-69-0 |
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Molecular Formula |
C13H15N3O2S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
5-[(4-ethoxyanilino)methyl]-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C13H15N3O2S/c1-2-18-11-5-3-10(4-6-11)14-7-9-8-15-13(19)16-12(9)17/h3-6,8,14H,2,7H2,1H3,(H2,15,16,17,19) |
InChI Key |
WCIRMYLZQFYTER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC2=CNC(=S)NC2=O |
Origin of Product |
United States |
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